molecular formula C12H12N2O2 B12705711 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- CAS No. 145441-08-3

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-

Katalognummer: B12705711
CAS-Nummer: 145441-08-3
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: RLTVQTBCVWIEPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is a chemical compound with the molecular formula C13H14N2O2 It is known for its unique structure, which includes an isoxazole ring and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- typically involves the reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with N-(2,6-dimethylphenyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred under an inert atmosphere, typically argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Known for its use as a local anesthetic.

    5-Methyl-3-phenylisoxazole-4-carboxamide: Shares a similar isoxazole structure but with different substituents.

Uniqueness

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific combination of the isoxazole ring and the N-(2,6-dimethylphenyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

145441-08-3

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-12(15)10-6-7-13-16-10/h3-7H,1-2H3,(H,14,15)

InChI-Schlüssel

RLTVQTBCVWIEPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.